

# Application Notes and Protocols for Tenalisib Administration in Mouse Xenograft Models

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## Compound of Interest

Compound Name: *Tenalisib*

Cat. No.: *B612265*

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## Introduction

**Tenalisib** (RP6530) is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) delta ( $\delta$ ) and gamma ( $\gamma$ ) isoforms.[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and migration, and its dysregulation is a hallmark of many cancers, particularly hematological malignancies.[1] **Tenalisib**'s targeted inhibition of the  $\delta$  and  $\gamma$  isoforms, which are predominantly expressed in hematopoietic cells, makes it a promising therapeutic agent for lymphomas and leukemias.[1] Preclinical studies have demonstrated its efficacy in mouse xenograft models of T-cell leukemia.[1]

These application notes provide a comprehensive overview of the administration of **Tenalisib** in mouse xenograft models, including detailed experimental protocols, data presentation guidelines, and visual representations of the underlying biological pathways and experimental workflows.

## Data Presentation

Quantitative data from xenograft studies should be summarized for clear comparison. Below are templates for presenting efficacy and pharmacokinetic data.

Note: Specific quantitative data on **Tenalisib**'s tumor growth inhibition in preclinical mouse xenograft models is not readily available in the public domain. The following table is an

illustrative example based on typical outcomes for PI3K inhibitors in similar studies.

Table 1: Illustrative Example of **Tenalisib** Efficacy in a Subcutaneous T-Cell Lymphoma Xenograft Model

Treatment Group	Dose (mg/kg)	Dosing Schedule	Mean Tumor Volume at Day 21 (mm <sup>3</sup> ) ± SEM	Percent Tumor Growth Inhibition (% TGI)
Vehicle Control	-	Daily, p.o.	1500 ± 150	-
Tenalisib	25	Daily, p.o.	800 ± 95	46.7
Tenalisib	50	Daily, p.o.	450 ± 60	70.0

p.o. = per os (by mouth) SEM = Standard Error of the Mean % TGI =  $[1 - (\text{Mean tumor volume of treated group} / \text{Mean tumor volume of control group})] \times 100$

Table 2: Pharmacokinetic Parameters of **Tenalisib** in Mice (Illustrative)

Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (0-t) (ng·h/mL)	Half-life (t <sub>1/2</sub> ) (h)
50	1800	1.5	7200	2.5

Cmax = Maximum plasma concentration Tmax = Time to reach maximum plasma concentration AUC (0-t) = Area under the plasma concentration-time curve

## Experimental Protocols

### Cell Lines and Culture

- Cell Lines: Human T-cell lymphoma (e.g., Jurkat, HuT 78) or B-cell lymphoma (e.g., Raji, Toledo) cell lines are commonly used.
- Culture Conditions: Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere

with 5% CO<sub>2</sub>.

## Animal Models

- **Species and Strain:** Immunocompromised mice such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) or NSG (NOD scid gamma) mice, 6-8 weeks of age, are suitable hosts for xenografts.
- **Acclimatization:** Animals should be acclimatized for at least one week before the start of the experiment.

## Xenograft Establishment

- **Cell Preparation:** Harvest cultured lymphoma cells during the logarithmic growth phase. Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS). Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of  $5 \times 10^7$  cells/mL.
- **Implantation:** Subcutaneously inject 100  $\mu$ L of the cell suspension ( $5 \times 10^6$  cells) into the right flank of each mouse.
- **Tumor Growth Monitoring:** Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week. Tumor volume can be calculated using the formula:  $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$ .
- **Randomization:** When tumors reach an average volume of 100-150 mm<sup>3</sup>, randomize the mice into treatment and control groups.

## Tenalisib Formulation and Administration

- **Formulation 1 (Aqueous-based):**
  - Dissolve **Tenalisib** in DMSO to create a stock solution (e.g., 25 mg/mL).
  - For a 1 mL final formulation, add 50  $\mu$ L of the DMSO stock to 400  $\mu$ L of PEG300 and mix until clear.
  - Add 50  $\mu$ L of Tween-80 and mix.

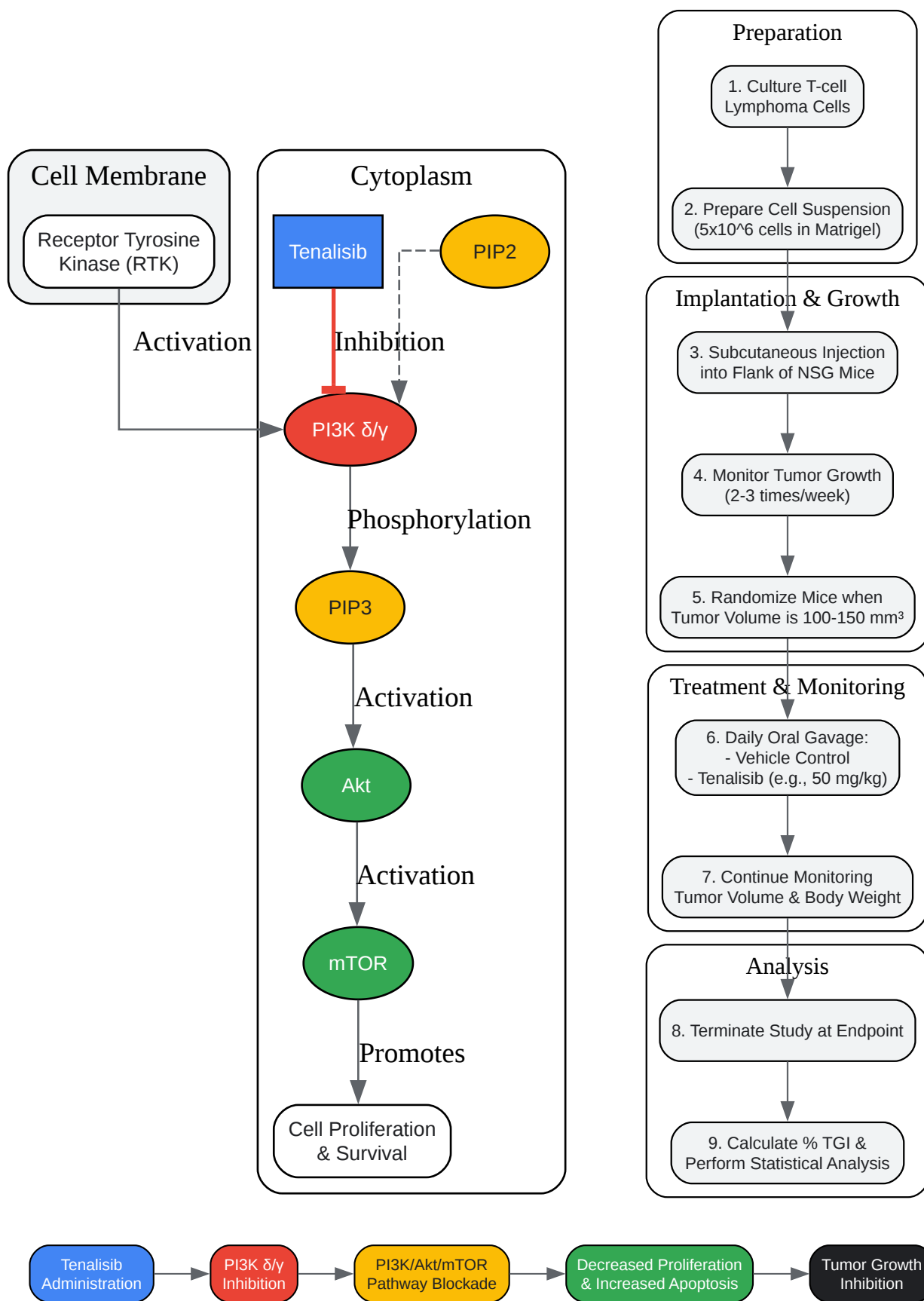
- Add 500  $\mu$ L of sterile water and mix thoroughly. This formulation should be prepared fresh daily.
- Formulation 2 (Oil-based):
  - Dissolve **Tenalisib** in DMSO to create a stock solution (e.g., 12.5 mg/mL).
  - For a 1 mL final formulation, add 50  $\mu$ L of the DMSO stock to 950  $\mu$ L of corn oil and mix thoroughly.
- Administration: Administer **Tenalisib** orally (p.o.) via gavage once or twice daily at the desired dose (e.g., 25 or 50 mg/kg). The vehicle control group should receive the same formulation without **Tenalisib**.

## Efficacy Evaluation

- Tumor Measurement: Continue to measure tumor volume 2-3 times per week throughout the study.
- Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
- Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm<sup>3</sup>) or after a fixed duration of treatment.
- Data Analysis: At the end of the study, calculate the percent tumor growth inhibition (%TGI). Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences between treatment groups.

## Visualizations

### Signaling Pathway



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## References

- 1. Phase I/Ib Study of Tenalisib (RP6530), a Dual PI3K  $\delta/\gamma$  Inhibitor in Patients with Relapsed/Refractory T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
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